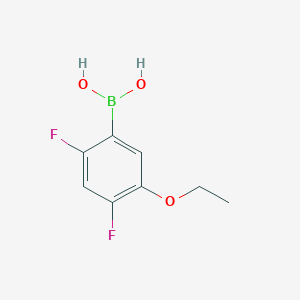
(5-Ethoxy-2,4-difluorophenyl)boronic acid
Übersicht
Beschreibung
“(5-Ethoxy-2,4-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It has an average mass of 201.963 Da and a monoisotopic mass of 202.061279 Da .
Molecular Structure Analysis
The molecular structure of “(5-Ethoxy-2,4-difluorophenyl)boronic acid” consists of a phenyl ring substituted with ethoxy and boronic acid groups at the 5th and 2nd positions, respectively, and two fluorine atoms at the 2nd and 4th positions .
Chemical Reactions Analysis
While specific reactions involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Formation of Tetraarylpentaborates
The formation of new tetraarylpentaborates from the reaction of arylboronic acids, such as (4-methoxyphenyl)boronic acid, with aryloxorhodium complexes demonstrates a significant application in inorganic chemistry. These compounds have been characterized and studied for their hydrolysis behavior, providing insights into complex boron chemistry (Nishihara, Nara, & Osakada, 2002).
Fluorescent Chemosensors
Boronic acids, including derivatives of (5-Ethoxy-2,4-difluorophenyl)boronic acid, are integral in developing fluorescent chemosensors for biological active substances. These sensors are critical for disease diagnosis and treatment, with applications in detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the interaction of these compounds in various solvents. This research is crucial for understanding the photophysical properties of boronic acid derivatives (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Catalyst in Organic Reactions
Tris(pentafluorophenyl)borane, a strong boron Lewis acid, showcases the utility of boronic acids in catalyzing various organic reactions. This includes hydrometallation reactions, alkylations, and aldol-type reactions, indicating the versatility of boronic acids in organic synthesis (Erker, 2005).
Boronic Acid in Biomedical Applications
Boronic acid-containing polymers have found extensive use in biomedical applications. These include HIV, obesity, diabetes, and cancer treatments, highlighting the potential of boronic acid compounds in therapeutic applications (Cambre & Sumerlin, 2011).
Enantioselective Aza-Michael Additions
The use of boronic acid in aza-Michael addition reactions showcases its role in asymmetric synthesis. The research on boronic acid catalysis in this context opens up new possibilities in the synthesis of functionally dense molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
Safety data for “(5-Ethoxy-2,4-difluorophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Zukünftige Richtungen
The future directions of research involving “(5-Ethoxy-2,4-difluorophenyl)boronic acid” and other boronic acids are likely to involve their use in the synthesis of biologically active compounds and materials. Their unique reactivity and ability to form stable covalent bonds with various substrates make them valuable tools in synthetic chemistry .
Eigenschaften
IUPAC Name |
(5-ethoxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUSZLWTMJIPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681740 | |
| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxy-2,4-difluorophenyl)boronic acid | |
CAS RN |
900175-12-4 | |
| Record name | B-(5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)
![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)

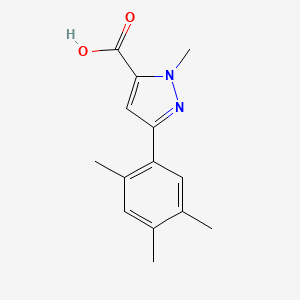
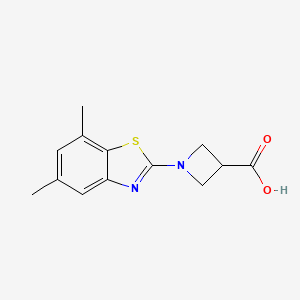
![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
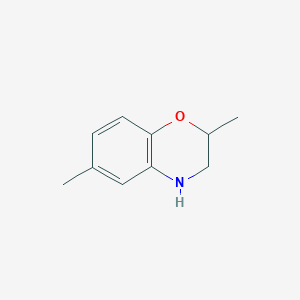
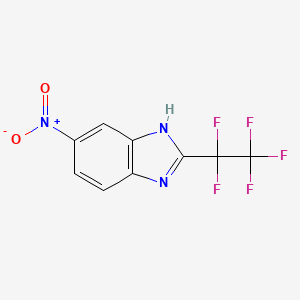
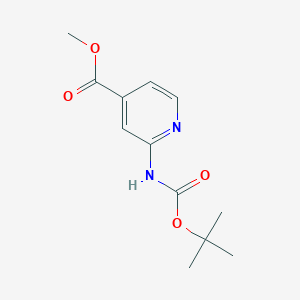
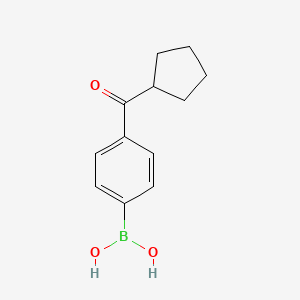
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
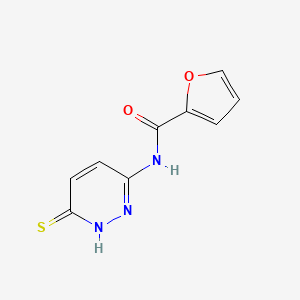
![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)